![molecular formula C9H8N2O2 B1267103 2-Methyl-5-nitro-1H-indole CAS No. 7570-47-0](/img/structure/B1267103.png)
2-Methyl-5-nitro-1H-indole
Overview
Description
2-Methyl-5-nitro-1H-indole is a chemical compound with the empirical formula C9H8N2O2 . It is used as a reactant for the preparation of various compounds including β Cyanoindoles, Methanoindoles, Protein kinase C theta (PKCθ) inhibitors, Tubulin polymerization inhibitors, Peptide-mimetic protease-activated receptor-1 (PAR-1) antagonists, Cytosolic phospholipase A2α, Cyclooxygenase (COX) inhibitors, Serotonin 5-HT6 Receptor Ligands, and Heterocyclic β-substituted alanine derivatives .
Molecular Structure Analysis
The molecular weight of 2-Methyl-5-nitro-1H-indole is 176.17 . The SMILES string representation of its structure isCc1cc2cc(ccc2[nH]1)N+=O
. Physical And Chemical Properties Analysis
2-Methyl-5-nitro-1H-indole is a solid compound with a melting point of 172-176 °C . Its density is roughly estimated to be 1.2662, and it has a refractive index of approximately 1.5570 . It is recommended to be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Biotechnological Production
Indole is a signalling molecule produced both by bacteria and plants . It has value for flavour and fragrance applications, for example, in the food industry or perfumery . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
Synthesis of Various Organic Compounds
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Pharmaceutical Applications
Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . They show high-affinity binding to many receptors . For example, the substituted indole 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride (NPIMA) was discovered to be effective in destroying persister cells of E. coli, P. aeruginosa and S. aureus by damaging their membranes .
Preparation of β Cyanoindoles and Methanoindoles
2-Methyl-5-nitro-1H-indole can be used as a reactant for the preparation of β Cyanoindoles and Methanoindoles .
Development of Protein Kinase C Theta (PKCθ) Inhibitors
This compound can also be used in the development of Protein kinase C theta (PKCθ) inhibitors .
Tubulin Polymerization Inhibitors
Another application of 2-Methyl-5-nitro-1H-indole is in the preparation of Tubulin polymerization inhibitors .
Peptide-mimetic Protease-activated Receptor-1 (PAR-1) Antagonists
It can also be used in the preparation of peptide-mimetic protease-activated receptor-1 (PAR-1) antagonists .
Cytosolic Phospholipase A2α
Last but not least, 2-Methyl-5-nitro-1H-indole can be used in the preparation of cytosolic phospholipase A2α .
Safety And Hazards
2-Methyl-5-nitro-1H-indole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
Indoles, including 2-Methyl-5-nitro-1H-indole, are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .
properties
IUPAC Name |
2-methyl-5-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJGRXQMAHESOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299658 | |
Record name | 2-Methyl-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitro-1H-indole | |
CAS RN |
7570-47-0 | |
Record name | 2-Methyl-5-nitroindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7570-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 131898 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7570-47-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-nitro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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